2-Ethylbutyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound 2-Ethylbutyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. This multicomponent reaction typically involves a β-keto ester (e.g., 2-ethylbutyl acetoacetate), an aldehyde (e.g., benzo[d][1,3]dioxol-5-yl aldehyde), and urea/thiourea under acidic conditions . The target compound features:
- Benzo[d][1,3]dioxol-5-yl group at position 4: A fused bicyclic substituent derived from piperonal, offering steric and electronic modulation.
- 2-Oxo moiety: Distinguishes it from thioxo (C=S) derivatives, influencing hydrogen-bonding interactions and bioactivity.
Properties
IUPAC Name |
2-ethylbutyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-4-12(5-2)9-24-18(22)16-11(3)20-19(23)21-17(16)13-6-7-14-15(8-13)26-10-25-14/h6-8,12,17H,4-5,9-10H2,1-3H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHWSOXEZYHUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole intermediate, which is then subjected to further reactions to introduce the tetrahydropyrimidine and carboxylate functionalities . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via Biginelli multicomponent reactions (MCRs), a well-established method for dihydropyrimidinone (DHPM) derivatives. Key steps include:
This reaction proceeds through imine formation, followed by nucleophilic attack of the β-keto ester enolate and subsequent cyclodehydration .
Ester Hydrolysis
The ethylbutyl ester group undergoes hydrolysis under basic or acidic conditions:
| Reagent | Conditions | Product | Applications |
|---|---|---|---|
| NaOH (1M) | Reflux in ethanol/H₂O (3:1), 6h | Free carboxylic acid derivative | Precursor for amide coupling reactions |
| H₂SO₄ (conc.) | Room temperature, 12h | Partial hydrolysis with byproducts | Limited synthetic utility |
Nucleophilic Substitutions
The electron-deficient pyrimidine ring facilitates nucleophilic attacks:
Cycloaddition Reactions
The benzodioxole moiety participates in [3+2] cycloadditions:
Redox Reactions
The pyrimidine core undergoes selective reductions:
Organometallic Coupling
Palladium-mediated cross-couplings modify the aromatic system:
| Reaction | Catalyst System | Conditions | Yield |
|---|---|---|---|
| Suzuki-Miyaura (aryl-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 90°C, 12h | 55–72% |
| Buchwald-Hartwig (amination) | Pd₂(dba)₃, Xantphos | Toluene, 100°C, 24h | 48% |
Degradation Pathways
Stability studies reveal pH-dependent decomposition:
Biological Interactions
While not strictly chemical reactions, the compound's interactions with enzymes inform its reactivity:
| Enzyme | Interaction Type | Kₐ (μM) | Functional Impact |
|---|---|---|---|
| Cytochrome P450 3A4 | Competitive inhibition | 12.4 | Reduced metabolic clearance |
| Human serum albumin | Hydrophobic binding | 8.9 | Enhanced plasma stability |
Key Challenges in Reaction Design
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant antitumor properties. Compounds similar to 2-Ethylbutyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have shown effectiveness against various cancer cell lines. For instance, research has demonstrated that modifications in the tetrahydropyrimidine structure can enhance cytotoxicity against breast cancer cells (Rico-Molina et al., 2024) .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Studies suggest that the benzo[d][1,3]dioxole component may contribute to enhanced activity against both Gram-positive and Gram-negative bacteria. This property is particularly relevant in the development of new antibiotics in response to rising antibiotic resistance (Altarejos et al., 2024) .
Agricultural Applications
Pesticide Development
The structural characteristics of this compound make it a candidate for use as a pesticide or herbicide. Its ability to interact with biological systems suggests potential for reducing phytotoxicity while maintaining effectiveness against pests. This is particularly important for developing safer agricultural chemicals that minimize harm to non-target species (BLDPharm, 2024) .
Plant Growth Regulators
Research indicates that compounds with similar structures can act as plant growth regulators. They may enhance growth rates and improve yield in various crops by modulating hormonal pathways within plants (PubChem, 2025) .
Materials Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for producing materials with enhanced mechanical properties and thermal stability. Such polymers could find applications in coatings and composites where durability is crucial (LabChem Wako) .
Case Study 1: Antitumor Activity
A study conducted on modified tetrahydropyrimidine compounds demonstrated significant antitumor effects in vitro. The research highlighted the importance of the benzo[d][1,3]dioxole moiety in enhancing the cytotoxic effects against cancer cell lines.
Case Study 2: Agricultural Use
Field trials using formulations containing derivatives of this compound showed improved pest resistance in crops without significant adverse effects on beneficial insects. This suggests a promising avenue for developing eco-friendly agricultural products.
Mechanism of Action
The mechanism of action of 2-Ethylbutyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Bulkier esters (e.g., 2-ethylbutyl) may also alter crystallization behavior, as seen in disordered ethyl groups in related structures .
4-Substituent Effects: The benzo[d][1,3]dioxol-5-yl group (electron-rich bicyclic system) may enhance π-π stacking interactions in biological targets, contrasting with electron-withdrawing groups like 4-cyanophenyl or 3,5-bis(trifluoromethyl)phenyl .
2-Oxo vs.
Biological Activities: Thioxo analogs (e.g., 4-cyanophenyl derivative) show calcium channel blocking activity, while furan-2-yl thioxo derivatives demonstrate antioxidant properties . The target compound’s bioactivity remains unexplored but could be hypothesized based on structural parallels.
Physicochemical Data:
- Melting Point: Not reported, but analogous ethyl esters melt between 160–200°C .
- Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMSO, methanol) due to the ester and carbonyl groups.
- Spectral Data :
- ¹H NMR : Peaks for benzo[d][1,3]dioxol-5-yl (δ 6.8–7.1 ppm), methyl groups (δ 1.2–2.5 ppm), and NH protons (δ 8–10 ppm).
- ¹³C NMR : Resonances for C=O (δ 165–175 ppm) and aromatic carbons (δ 100–150 ppm) .
Biological Activity
The compound 2-Ethylbutyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to a class of tetrahydropyrimidine derivatives that have gained attention for their potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on available literature.
Synthesis
The synthesis of tetrahydropyrimidine derivatives typically involves multi-step processes that can include cyclization reactions and functional group modifications. The specific synthetic pathway for the compound has not been extensively detailed in the literature; however, related compounds have been synthesized through methods such as:
- Aldol Condensation : Utilizing lithium enolate reagents to form intermediates that undergo dehydration to yield the desired tetrahydropyrimidine structure.
- Functionalization : Incorporating substituents like benzo[d][1,3]dioxole to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydropyrimidine derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds demonstrated varying degrees of inhibition with some exhibiting GI50 values below 20 µM.
- MDA-MB-468 (Triple-Negative Breast Cancer) : Certain derivatives showed enhanced potency compared to standard treatments like gefitinib.
Table 1 summarizes the cytotoxic activity of related compounds against these cell lines:
| Compound | Cell Line | GI50 Value (µM) | Notes |
|---|---|---|---|
| 2b | MCF-7 | 12.2 | Moderate activity |
| 2f | MDA-MB-468 | 6.57 | Most potent among tested |
| Ref 1 | MDA-MB-468 | 5.2 | Standard reference for comparison |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways such as:
- EGFR Pathway : Compounds showed synergistic effects when combined with EGFR inhibitors.
- Akt Phosphorylation : Inhibition of Akt T308 phosphorylation was observed, indicating a potential mechanism for growth inhibition.
Case Studies
Several case studies have documented the efficacy of tetrahydropyrimidine derivatives in preclinical settings:
- Study on Compound 2b : Demonstrated selective cytotoxicity towards MDA-MB-468 cells with a significant reduction in cell viability observed at concentrations as low as 10 µM.
- Combination Therapy Analysis : Isobologram analysis indicated that combining these compounds with established chemotherapeutics could enhance overall efficacy and reduce required dosages.
Q & A
Q. What synthetic methodologies are optimal for preparing 2-ethylbutyl-substituted dihydropyrimidine derivatives?
The compound can be synthesized via the Biginelli reaction, a multicomponent cyclocondensation of aldehydes, β-keto esters, and urea/thiourea derivatives. For analogs, substituents like the benzo[d][1,3]dioxol-5-yl group are introduced using substituted benzaldehydes (e.g., 3,4-methylenedioxybenzaldehyde) . Key parameters include:
- Catalysts : HCl, acetic acid, or Lewis acids (e.g., FeCl₃) for improved regioselectivity.
- Solvents : Ethanol or methanol under reflux (60–80°C).
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Typical yields range from 65–85% for structurally similar compounds .
Q. How can the regioselectivity of the Biginelli reaction be validated for this compound?
Regioselectivity is confirmed via X-ray crystallography (to determine substituent positions) and NMR spectroscopy (e.g., NOESY for spatial proximity of substituents). For example, in ethyl 4-(3-bromophenyl) analogs, the ¹H NMR coupling constant (J = 7.5 Hz) between NH and CH groups confirms the tetrahydropyrimidine ring conformation .
Q. What analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign signals for the 2-ethylbutyl chain (δ 0.8–1.5 ppm for CH₃/CH₂), benzo[d][1,3]dioxole protons (δ 5.9–6.1 ppm), and the tetrahydropyrimidine NH (δ 7.8–8.2 ppm) .
- X-ray crystallography : Resolves stereochemistry and packing motifs. For example, ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl) analogs crystallize in the monoclinic P2₁/c space group with unit cell parameters a = 8.72 Å, b = 15.38 Å, c = 13.25 Å, and β = 90.5° .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 415 for C₁₉H₂₂N₂O₅) .
Advanced Research Questions
Q. How do structural modifications (e.g., benzo[d][1,3]dioxol-5-yl vs. phenyl) influence bioactivity?
Substituents on the 4-position of the tetrahydropyrimidine ring modulate electronic and steric properties, affecting interactions with biological targets. For instance:
- Antibacterial activity : Ethyl 4-(4-bromo-2-hydroxyphenyl) analogs show MIC values of 12.5 µg/mL against S. aureus due to enhanced hydrogen bonding with bacterial enzymes .
- Anticancer potential : Benzo[d][1,3]dioxole derivatives may exhibit improved metabolic stability compared to phenyl analogs, as seen in dihydropyrimidinones targeting tubulin polymerization .
Q. What strategies resolve contradictions in solubility data for dihydropyrimidine derivatives?
Discrepancies arise from polymorphic forms or solvent effects. Solutions include:
- Cocrystallization : Coformers like N,N-dimethylformamide (DMF) improve aqueous solubility (e.g., ethyl 2-(4-carboxybenzylidene) analogs achieve 1.2 mg/mL in water with DMF cocrystals) .
- Salt formation : Hydrochloride salts of ethyl 4-(3,5-bis(trifluoromethyl)phenyl) derivatives increase solubility by 3-fold in PBS (pH 7.4) .
Q. How can computational modeling predict the compound’s binding to cyclooxygenase-2 (COX-2)?
- Docking studies : Use AutoDock Vina to simulate interactions between the benzo[d][1,3]dioxole moiety and COX-2’s hydrophobic pocket (PDB ID: 5KIR).
- MD simulations : Assess binding stability over 100 ns; RMSD values <2.0 Å indicate stable complexes .
- QSAR models : Correlate Hammett σ values of substituents with IC₅₀ data from enzyme inhibition assays .
Q. What experimental designs validate the compound’s stability under physiological conditions?
- pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours; monitor degradation via HPLC.
- Thermal stability : TGA/DSC analysis shows decomposition temperatures >200°C for ethyl 4-(3-bromophenyl) analogs .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation products (λmax shifts >10 nm indicate instability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
